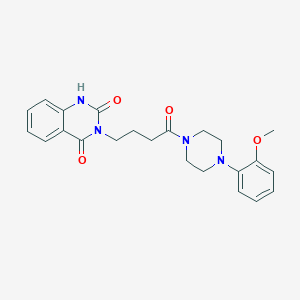

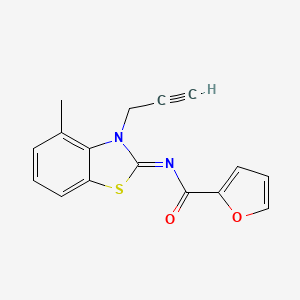

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, also known as GW405833, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinazoline derivatives and has shown promising results in preclinical studies.

科学的研究の応用

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study focused on synthesizing a series of substituted quinazoline derivatives that exhibited promising antibacterial and antifungal activities. These compounds were tested against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum, demonstrating their potential as antimicrobial agents (Vidule, 2011).

Anticancer Applications

Quinazoline-based compounds have shown significant promise in anticancer research. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. These compounds exhibited cytotoxic activity, highlighting their potential as anticancer agents (Poorirani et al., 2018).

Herbicidal Applications

Research into the herbicidal activity of quinazoline-2,4-dione derivatives has revealed their efficacy against both broadleaf and monocotyledonous weeds. Some derivatives outperformed existing herbicides in terms of weed control spectrum and crop selectivity, indicating their value in agricultural applications (Wang et al., 2014).

Corrosion Inhibitor Applications

Quinazolin-4(3H)-one derivatives have been investigated for their corrosion inhibition properties on mild steel in HCl environments. These studies demonstrated that certain piperazine-substituted quinazolin-4(3H)-one derivatives significantly reduce corrosion, offering a novel approach to corrosion prevention (Chen et al., 2021).

作用機序

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes belong to the family of hydrolase enzymes and play a crucial role in the cholinergic system, which is involved in learning, attention, motivation, and memory .

Mode of Action

The compound interacts with the active pockets of the AChE and BChE enzymes, inhibiting their activity . This inhibition increases the level of acetylcholine (ACh), a neurotransmitter that plays a vital role in the cholinergic system .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, leading to an increase in the level of ACh . This increase can affect various neuronal functions, including learning, attention, motivation, and memory .

Result of Action

The inhibition of AChE and BChE leads to an increase in the level of ACh, which can enhance cholinergic activity . This can potentially improve cognitive functions such as learning, attention, motivation, and memory .

特性

IUPAC Name |

3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-31-20-10-5-4-9-19(20)25-13-15-26(16-14-25)21(28)11-6-12-27-22(29)17-7-2-3-8-18(17)24-23(27)30/h2-5,7-10H,6,11-16H2,1H3,(H,24,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDZFCNAUNXQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)

![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2379995.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)